2,4-Dichloro-N-[2-(3-imidazol-1-yl-propylcarbamoyl)-phenyl]-benzamide

mGlu2 antagonist GTPγS binding metabotropic glutamate receptor

2,4-Dichloro-N-[2-(3-imidazol-1-yl-propylcarbamoyl)-phenyl]-benzamide (CAS 246852-46-0, molecular formula C17H19Cl2N3O, molecular weight 352.26 g/mol) is a synthetic small molecule that functions as a selective, non-competitive antagonist of the metabotropic glutamate receptor 2 (mGlu2). The compound is structurally characterized by a 2,4-dichlorobenzamide moiety linked through an ortho-phenyl bridge to an N-(3-imidazol-1-yl-propyl) carboxamide side chain.

Molecular Formula C20H18Cl2N4O2
Molecular Weight 417.3 g/mol
Cat. No. B10874236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-N-[2-(3-imidazol-1-yl-propylcarbamoyl)-phenyl]-benzamide
Molecular FormulaC20H18Cl2N4O2
Molecular Weight417.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C20H18Cl2N4O2/c21-14-6-7-15(17(22)12-14)20(28)25-18-5-2-1-4-16(18)19(27)24-8-3-10-26-11-9-23-13-26/h1-2,4-7,9,11-13H,3,8,10H2,(H,24,27)(H,25,28)
InChIKeyUBEIMOKKDKQPBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-N-[2-(3-imidazol-1-yl-propylcarbamoyl)-phenyl]-benzamide: Chemical Identity and Baseline Characteristics for Research Procurement


2,4-Dichloro-N-[2-(3-imidazol-1-yl-propylcarbamoyl)-phenyl]-benzamide (CAS 246852-46-0, molecular formula C17H19Cl2N3O, molecular weight 352.26 g/mol) is a synthetic small molecule that functions as a selective, non-competitive antagonist of the metabotropic glutamate receptor 2 (mGlu2) . The compound is structurally characterized by a 2,4-dichlorobenzamide moiety linked through an ortho-phenyl bridge to an N-(3-imidazol-1-yl-propyl) carboxamide side chain. In biochemical assays, it inhibits GTPγ35S binding to mGlu2-containing membranes with an IC50 of 0.11 μM . The compound is supplied as a research-grade reagent and is not intended for human or veterinary therapeutic use .

Why Generic Substitution of mGlu2 Antagonists Is Not Advisable: The Case of 2,4-Dichloro-N-[2-(3-imidazol-1-yl-propylcarbamoyl)-phenyl]-benzamide


The mGlu2 receptor antagonist chemical space contains structurally diverse scaffolds, including triazoles, benzodiazepines, and sulfonamides, that differ markedly in their selectivity profiles, binding modes (competitive vs. non-competitive), and pharmacokinetic properties . 2,4-Dichloro-N-[2-(3-imidazol-1-yl-propylcarbamoyl)-phenyl]-benzamide (Ro 64-5229) belongs to the N-[ω-(1H-imidazol-1-yl)alkyl]arylamide class, a chemotype that exhibits unique allosteric modulation distinct from orthosteric competitors such as LY341495 [1]. Procurement based solely on target annotation without verifying the exact chemotype risks acquiring a compound with divergent selectivity, potency, or mode of action, which can compromise experimental reproducibility and lead to erroneous structure-activity relationship (SAR) conclusions .

Quantitative Evidence Guide for 2,4-Dichloro-N-[2-(3-imidazol-1-yl-propylcarbamoyl)-phenyl]-benzamide: Comparator Data for Informed Procurement


mGlu2 Antagonist Potency: Ro 64-5229 vs. LY341495 in GTPγS Binding Assays

2,4-Dichloro-N-[2-(3-imidazol-1-yl-propylcarbamoyl)-phenyl]-benzamide (Ro 64-5229) inhibits GTPγ35S binding to mGlu2-containing membranes with an IC50 of 0.11 μM (110 nM), as determined in CHO cells expressing rat mGlu2 [1]. For comparison, the orthosteric antagonist LY341495 exhibits an IC50 of approximately 0.002 μM (2 nM) in analogous mGlu2 functional assays, making it roughly 55-fold more potent [2]. The potency differential reflects fundamentally different binding mechanisms (non-competitive allosteric vs. competitive orthosteric) and must be factored into experimental design when selecting between these two reference antagonists.

mGlu2 antagonist GTPγS binding metabotropic glutamate receptor

Binding Mode Differentiation: Non-Competitive Allosteric Antagonism of Ro 64-5229 vs. Competitive Orthosteric Antagonists

2,4-Dichloro-N-[2-(3-imidazol-1-yl-propylcarbamoyl)-phenyl]-benzamide (Ro 64-5229) is documented as a selective, non-competitive mGlu2 antagonist . This contrasts with competitive orthosteric antagonists such as LY341495, which bind at the glutamate recognition site [1]. Non-competitive allosteric antagonism renders Ro 64-5229 insensitive to competition by the endogenous ligand glutamate, preserving antagonist efficacy even under conditions of high synaptic glutamate concentrations—a property not shared by orthosteric competitors. No quantitative selectivity panel data comparing Ro 64-5229 against other mGlu subtypes (mGlu1, mGlu3, mGlu5, etc.) were identified in the available evidence base.

non-competitive antagonist allosteric modulator mGlu2 receptor

Chemical Scaffold Uniqueness: N-Imidazolylalkyl-Arylamide Core vs. Common mGlu2 Antagonist Chemotypes

2,4-Dichloro-N-[2-(3-imidazol-1-yl-propylcarbamoyl)-phenyl]-benzamide possesses an N-[ω-(1H-imidazol-1-yl)alkyl]arylamide core scaffold, as described in patent literature for thromboxane synthetase inhibition [1]. This scaffold is structurally distinct from the triazole-based core of other mGlu2 allosteric modulators (e.g., JNJ-46281222) and from the benzodiazepinone scaffold of compound 14 [2][3]. The 2,4-dichloro substitution pattern on the terminal benzamide ring, combined with the ortho-phenyl linker to the imidazolyl-propyl side chain, creates a chemotype with no close structural analogs in the mGlu2 field. No direct head-to-head comparisons of Ro 64-5229 with triazole or benzodiazepinone mGlu2 antagonists were identified.

chemical scaffold N-imidazolylalkyl-arylamide SAR

Optimal Application Scenarios for 2,4-Dichloro-N-[2-(3-imidazol-1-yl-propylcarbamoyl)-phenyl]-benzamide (Ro 64-5229) Based on Quantitative Evidence


Allosteric Mechanism-of-Action Studies for mGlu2 Receptor Pharmacology

Ro 64-5229 serves as a reference non-competitive mGlu2 antagonist for discriminating between orthosteric and allosteric modulation of group II metabotropic glutamate receptors. Its IC50 of 0.11 μM in GTPγ35S binding assays [1] provides a benchmark for quantifying allosteric antagonist efficacy independent of glutamate concentration, enabling researchers to validate whether novel mGlu2 ligands act through competitive or non-competitive mechanisms. This application is critical in academic and pharmaceutical laboratories engaged in GPCR allosteric modulator screening cascades.

Orthogonal Chemical Probe for Target Engagement Studies Alongside Orthosteric Antagonists

Due to its structurally distinct N-imidazolylalkyl-arylamide scaffold [2], Ro 64-5229 can be used as an orthogonal chemical probe in combination with orthosteric antagonists such as LY341495 to confirm mGlu2-dependent phenotypes. Concordant results from two chemically unrelated antagonists with different binding modes substantially strengthen target validation conclusions and mitigate the risk of compound-specific off-target artifacts, a standard requirement for high-quality chemical biology publications.

In Vitro Studies Under High Endogenous Glutamate Conditions

The non-competitive binding mode of Ro 64-5229 renders it effective even in the presence of high concentrations of the endogenous agonist glutamate . This property makes it the preferred mGlu2 antagonist for ex vivo slice electrophysiology experiments, synaptosomal glutamate release assays, and other experimental systems where synaptic glutamate concentrations are elevated and competitive antagonists may exhibit reduced occupancy and efficacy.

SAR Expansion Around N-Imidazolylalkyl-Arylamide Chemotypes

Ro 64-5229 represents a characterized starting point for medicinal chemistry efforts exploring N-[ω-(1H-imidazol-1-yl)alkyl]arylamide derivatives. Its 2,4-dichloro substitution pattern on the benzamide ring and ortho-phenyl linker to the imidazolyl-propyl side chain define a chemical space that can be systematically varied. Procurement of the parent compound enables structure-activity relationship campaigns aimed at improving mGlu2 subtype selectivity, metabolic stability, or blood-brain barrier penetration .

Quote Request

Request a Quote for 2,4-Dichloro-N-[2-(3-imidazol-1-yl-propylcarbamoyl)-phenyl]-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.